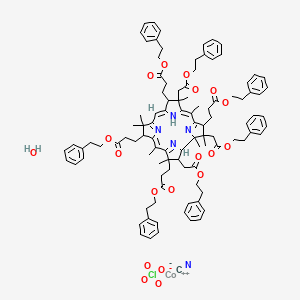
(R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl4-Nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl4-Nitrobenzoate is a synthetic organic compound that features both imidazole and benzoate functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-3-(2-Chlor-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl-4-Nitrobenzoat beinhaltet wahrscheinlich mehrere Schritte:
Bildung des Imidazolrings: Dies kann durch die Kondensation von Glyoxal mit Ammoniak und einem Aldehyd erreicht werden.
Einführung von Chlor- und Nitrogruppen: Chlorierungs- und Nitrierungsreaktionen können mit Reagenzien wie Thionylchlorid bzw. Salpetersäure durchgeführt werden.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Hydroxylgruppe mit 4-Nitrobenzoesäure unter sauren Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion würde diese Reaktionen im großen Maßstab durchführen, wobei die Bedingungen für Ausbeute und Reinheit optimiert werden. Dies könnte kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylgruppe, wobei Ketone oder Carbonsäuren gebildet werden.
Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas über einem Palladiumkatalysator zu Aminen reduziert werden.
Substitution: Die Chlorgruppe kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle oder Zinn(II)chlorid in Salzsäure.
Substitution: Natriumazid oder Thioharnstoff in polaren Lösungsmitteln.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Aminen.
Substitution: Bildung von Aziden oder Thiolen.
4. Wissenschaftliche Forschungsanwendungen
Chemie
Die Verbindung kann als Baustein in der organischen Synthese verwendet werden, insbesondere bei der Entwicklung komplexerer Moleküle.
Biologie
Medizin
Die Verbindung kann als Leitstruktur in der Wirkstoffforschung dienen, insbesondere zur gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie
Anwendungen bei der Entwicklung von Spezialchemikalien und -materialien, wie z. B. Polymeren oder Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus hängt vom jeweiligen biologischen Ziel ab. Wenn die Verbindung beispielsweise als Medikament eingesetzt wird, kann sie ein Enzym durch Bindung an dessen aktives Zentrum hemmen oder mit einem Rezeptor interagieren, um dessen Aktivität zu modulieren.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.
Biology
Medicine
The compound may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Applications in the development of specialty chemicals and materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For instance, if the compound is used as a drug, it might inhibit an enzyme by binding to its active site, or it might interact with a receptor to modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (R)-3-(2-Chlor-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl-4-Nitrobenzoat
- (R)-3-(2-Brom-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl-4-Nitrobenzoat
- (R)-3-(2-Chlor-4-amino-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl-4-Nitrobenzoat
Einzigartigkeit
Das Vorhandensein von sowohl Chlor- als auch Nitrogruppen in (R)-3-(2-Chlor-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl-4-Nitrobenzoat macht es in Bezug auf seine Reaktivität und möglichen Anwendungen einzigartig. Die Kombination dieser funktionellen Gruppen kann zu unterschiedlichen chemischen Umwandlungen und biologischen Aktivitäten führen.
Eigenschaften
IUPAC Name |
[3-(2-chloro-4-nitroimidazol-1-yl)-2-hydroxy-2-methylpropyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O7/c1-14(21,7-17-6-11(19(24)25)16-13(17)15)8-26-12(20)9-2-4-10(5-3-9)18(22)23/h2-6,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIQRJXTNAPREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=C1Cl)[N+](=O)[O-])(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)



![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)



![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)
